molecular formula C11H13NO3 B14405646 (2-Acetamidophenyl)methyl acetate CAS No. 83326-80-1

(2-Acetamidophenyl)methyl acetate

Cat. No.: B14405646
CAS No.: 83326-80-1
M. Wt: 207.23 g/mol
InChI Key: ZEDTWWVIPKHLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Acetamidophenyl)methyl acetate (IUPAC name: 2-acetamidophenyl acetate, CAS: 5467-64-1) is an organic compound with the molecular formula C₁₀H₁₁NO₃ and an average molecular mass of 193.202 g/mol . It features an acetamide group (-NHCOCH₃) and an acetyloxy group (-OAc) on the benzene ring (Figure 1). This compound is notable for its role as an influenza neuraminidase inhibitor, with its crystal structure validated through experimental and theoretical studies . Its synthesis often involves reductive acetylation of nitroarenes using CuFe₂O₄ nanoparticles in water, achieving yields up to 88% under optimized conditions .

Properties

CAS No.

83326-80-1

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

(2-acetamidophenyl)methyl acetate

InChI

InChI=1S/C11H13NO3/c1-8(13)12-11-6-4-3-5-10(11)7-15-9(2)14/h3-6H,7H2,1-2H3,(H,12,13)

InChI Key

ZEDTWWVIPKHLOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Acetamidophenyl)methyl acetate typically involves the acetylation of 2-aminophenol followed by esterification. One common method includes:

    Acetylation: 2-Aminophenol is reacted with acetic anhydride in the presence of a base such as pyridine to form 2-acetamidophenol.

    Esterification: The resulting 2-acetamidophenol is then esterified with acetic acid or acetic anhydride in the presence of a catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamido or acetate groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Acetamidophenyl)methyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of analgesic and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Acetamidophenyl)methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be mediated through the inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Comparison with Similar Compounds

Ethyl 2-(2-Acetamidophenyl)-2-oxoacetate

  • Structure : Contains an ethyl ester and a ketone group at the α-position (C=O) adjacent to the acetamidophenyl moiety.
  • Applications : The α-keto group enhances reactivity in cyclization and coordination chemistry, though its instability may limit pharmaceutical use compared to (2-acetamidophenyl)methyl acetate.

4-[2-(2-Acetamidophenyl)-2-oxo-acetylamino]benzoyl Amino Acid Esters

  • Structure: α-Ketoamide derivatives with amino acid ester side chains.
  • Synthesis : Synthesized using OxymaPure/DIC coupling reagents under microwave irradiation, achieving >88% yield .
  • Applications : Primarily used in peptidomimetic drug design. The α-ketoamide group enables hydrogen bonding and metal coordination, unlike the simpler ester in this compound.

Bis-Glyoxylamide Peptidomimetics (Compounds 25–28)

  • Structure: Larger bis-N-acetylisatin derivatives with methyl esters and phenylpropanoate groups .
  • Physical Properties : Higher molecular weights (~500–600 g/mol) and melting points (180–202°C) compared to this compound (193 g/mol).
  • Applications : Designed for enhanced thermal stability and structural complexity in peptide mimics.

2-Acetamidophenyl Imidazole Derivatives (AC1–AC6)

  • Structure : Incorporate imidazole moieties linked to the acetamidophenyl group .
  • Biological Activity : Exhibit antibacterial activity against E. coli and S. aureus, contrasting with the neuraminidase inhibition of this compound.
  • Synthesis : Multi-step procedures involving condensation and acetylation, yielding 70–85% purity.

Physical and Chemical Properties

Property This compound Ethyl 2-(2-acetamidophenyl)-2-oxoacetate α-Ketoamide Derivatives
Molecular Weight (g/mol) 193.20 ~250 (estimated) 400–600
Melting Point (°C) Not reported Not reported 174–202
Solubility Polar organic solvents Moderate in DMSO Low in water
Key Functional Groups Ester, acetamide α-Keto, ester, acetamide α-Ketoamide, benzoyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.